
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrO2S. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 4-ethoxy-3-(methylthio)acetophenone with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent overreaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethoxy and methylthio groups can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules. Molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-1-(4-methoxy-3-(methylthio)phenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)ethanone: Similar structure but with an ethanone backbone instead of propan-2-one.
1-Bromo-1-(4-ethoxy-3-(methylthio)phenyl)butan-2-one: Similar structure but with a butan-2-one backbone instead of propan-2-one.
These compounds share similar reactivity patterns but differ in their physical and chemical properties due to variations in their substituents and backbone structures.
Eigenschaften
Molekularformel |
C12H15BrO2S |
|---|---|
Molekulargewicht |
303.22 g/mol |
IUPAC-Name |
1-bromo-1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrO2S/c1-4-15-10-6-5-9(7-11(10)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI-Schlüssel |
WNKXVWVWJKEVGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


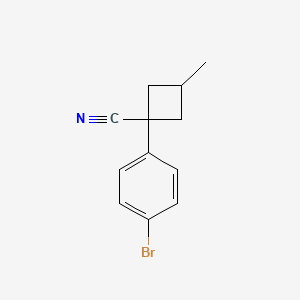
![9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14043056.png)
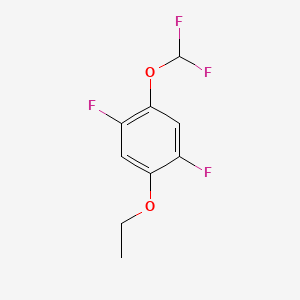
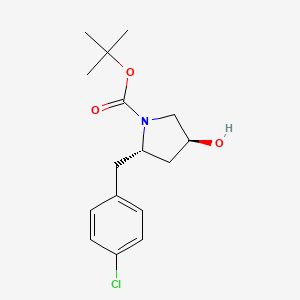
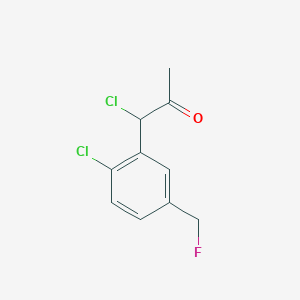

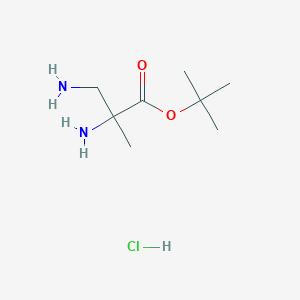
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione](/img/structure/B14043090.png)

![(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14043110.png)
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)
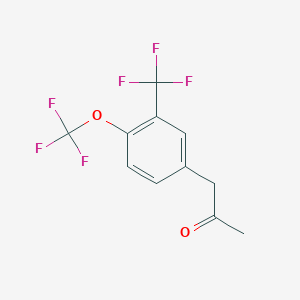

![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)
